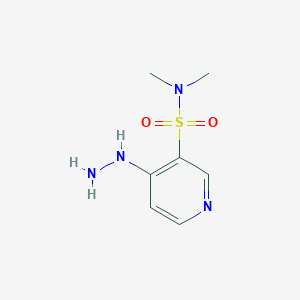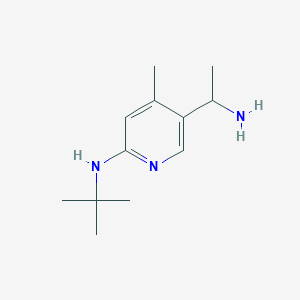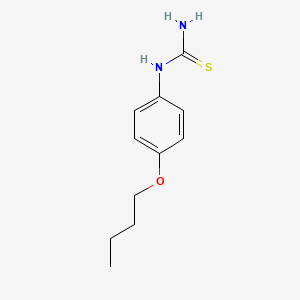
1-(4-Butoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Butoxyphenyl)thiourea is an organosulfur compound with the molecular formula C11H16N2OS It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O) found in ureas
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Butoxyphenyl)thiourea can be synthesized through the reaction of 4-butoxyaniline with thiophosgene or isothiocyanates. One common method involves the reaction of 4-butoxyaniline with thiophosgene in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification process can be optimized using techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
1-(4-Butoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of this compound.
科学研究应用
1-(4-Butoxyphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antibacterial and antioxidant properties.
Medicine: Research has explored its use as an antitubercular agent and its potential in treating other diseases.
Industry: It is used in the production of dyes, elastomers, and as a stabilizer in plastics.
作用机制
The mechanism of action of 1-(4-Butoxyphenyl)thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase. The compound’s thiocarbonyl group allows it to form strong hydrogen bonds, which can interfere with enzyme activity and disrupt metabolic pathways.
相似化合物的比较
1-(4-Butoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Methoxyphenyl)thiourea: Similar structure but with a methoxy group instead of a butoxy group. It has different solubility and reactivity properties.
1-(4-Chlorophenyl)thiourea: Contains a chlorine atom, which affects its electronic properties and reactivity.
1-(4-Methylphenyl)thiourea: The presence of a methyl group influences its hydrophobicity and biological activity.
The uniqueness of this compound lies in its butoxy group, which imparts specific solubility and reactivity characteristics, making it suitable for particular applications in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
71680-89-2 |
|---|---|
分子式 |
C11H16N2OS |
分子量 |
224.32 g/mol |
IUPAC 名称 |
(4-butoxyphenyl)thiourea |
InChI |
InChI=1S/C11H16N2OS/c1-2-3-8-14-10-6-4-9(5-7-10)13-11(12)15/h4-7H,2-3,8H2,1H3,(H3,12,13,15) |
InChI 键 |
MWKFDFSVYXECSU-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate](/img/structure/B13002525.png)
![N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13002533.png)
![2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13002536.png)

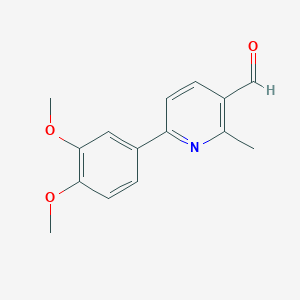
![2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002553.png)
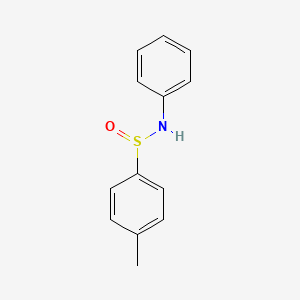

![Ethyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13002568.png)

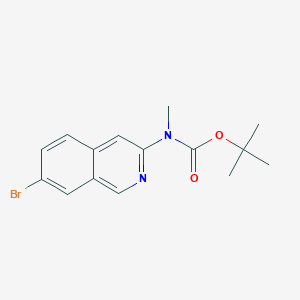
![4-Methylfuro[2,3-b]pyridine](/img/structure/B13002581.png)
